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molecular formula C9H8N2O B103595 3-Phenyl-1H-pyrazol-5-ol CAS No. 27412-71-1

3-Phenyl-1H-pyrazol-5-ol

Cat. No. B103595
M. Wt: 160.17 g/mol
InChI Key: YLHCQNBWOZXHIR-UHFFFAOYSA-N
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Patent
US06995171B2

Procedure details

A vigorously stirred solution of ethyl benzoylacetate (30 g 150 mmol), of 5% aqueous sodium hydroxide (312 mL), and hydrazine hydrate (14.6 mL 468 mmol) was heated to 75° C. for sixteen hours. The resultant precipitate was filtered, washed with water and dried and gave 5-Phenyl-1,2-dihydro-pyrazol-3-one (20.3) in 81% yield as a white solid. C9H8N2O: 1H NMR (d6-DMSO): δ 7.62 (d, 2H, J=7.0 Hz), 7.36 (t, 2H, J=7.0 Hz), 7.26 (t, 1H, J=7.0 Hz), 5.85 (s, 1H) ppm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O.[NH2:18][NH2:19]>>[C:2]1([C:1]2[NH:19][NH:18][C:10](=[O:12])[CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
312 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.6 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(NN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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